1-(2-Dibenzylamino-4-phenyl-thiazol-5-yl)-3-(2,5-dihydro-2-dibenzylimmonium-4-phenyl-thiazol-5-ylidene)-2-oxo-cyclobuten-4-olate 1-(2-Dibenzylamino-4-phenyl-thiazol-5-yl)-3-(2,5-dihydro-2-dibenzylimmonium-4-phenyl-thiazol-5-ylidene)-2-oxo-cyclobuten-4-olate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18508627
InChI: InChI=1S/C44H34N4O2S2/c49-40-37(36-26-45-43(51-36)47(27-31-16-6-1-7-17-31)28-32-18-8-2-9-19-32)41(50)38(40)42-39(35-24-14-5-15-25-35)46-44(52-42)48(29-33-20-10-3-11-21-33)30-34-22-12-4-13-23-34/h1-26H,27-30H2
SMILES:
Molecular Formula: C44H34N4O2S2
Molecular Weight: 714.9 g/mol

1-(2-Dibenzylamino-4-phenyl-thiazol-5-yl)-3-(2,5-dihydro-2-dibenzylimmonium-4-phenyl-thiazol-5-ylidene)-2-oxo-cyclobuten-4-olate

CAS No.:

Cat. No.: VC18508627

Molecular Formula: C44H34N4O2S2

Molecular Weight: 714.9 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Dibenzylamino-4-phenyl-thiazol-5-yl)-3-(2,5-dihydro-2-dibenzylimmonium-4-phenyl-thiazol-5-ylidene)-2-oxo-cyclobuten-4-olate -

Specification

Molecular Formula C44H34N4O2S2
Molecular Weight 714.9 g/mol
IUPAC Name (4Z)-2-[2-(dibenzylamino)-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-phenyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate
Standard InChI InChI=1S/C44H34N4O2S2/c49-40-37(36-26-45-43(51-36)47(27-31-16-6-1-7-17-31)28-32-18-8-2-9-19-32)41(50)38(40)42-39(35-24-14-5-15-25-35)46-44(52-42)48(29-33-20-10-3-11-21-33)30-34-22-12-4-13-23-34/h1-26H,27-30H2
Standard InChI Key UVULNDRUMYHGJZ-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=C(S3)C4=C(/C(=C/5\C(=NC(=[N+](CC6=CC=CC=C6)CC7=CC=CC=C7)S5)C8=CC=CC=C8)/C4=O)[O-]
Canonical SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=C(S3)C4=C(C(=C5C(=NC(=[N+](CC6=CC=CC=C6)CC7=CC=CC=C7)S5)C8=CC=CC=C8)C4=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Composition and Discrepancies

The compound’s molecular formula is reported inconsistently across sources. One study identifies it as C₄₄H₃₄N₄O₂S₂ with a molecular weight of 714.9 g/mol, while another source lists C₅₀H₃₈N₄O₂S₂ with a nearly identical molecular weight of 714.911 g/mol . This discrepancy may stem from typographical errors or differences in salt forms, though neither source clarifies this ambiguity. The IUPAC name, (4Z)-2-[2-(dibenzylamino)-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-phenyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate, underscores its hybrid structure, which combines two thiazole rings, a cyclobutenone core, and multiple benzyl substituents .

Table 1: Comparative Molecular Data

PropertySourceSource
Molecular FormulaC₄₄H₃₄N₄O₂S₂C₅₀H₃₈N₄O₂S₂
Molecular Weight (g/mol)714.9714.911
PSA (Ų)Not reported125.17
LogPNot reported9.0174

Stereochemical and Electronic Features

The molecule exhibits a Z-configuration at the cyclobutenone-thiazole junction, as indicated by its isomeric SMILES string. The conjugated π-system, spanning the thiazole and cyclobutenone moieties, suggests potential for charge delocalization, a property leveraged in optoelectronic materials. The dibenzylamino and phenyl groups introduce steric bulk, likely influencing solubility and reactivity .

Synthesis and Chemical Reactivity

Synthetic Pathways

Publicly available data on the compound’s synthesis are sparse, with most details classified as proprietary. General routes for analogous thiazole derivatives involve:

  • Hantzsch Thiazole Synthesis: Condensation of thioureas with α-halo ketones to form thiazole cores.

  • Cyclobutenone Formation: Oxidative ring contraction of cyclopentenones or [2+2] cycloadditions of ketenes.

The final assembly likely requires sequential N-benzylation and oxidation steps, though yields and specific catalysts remain undisclosed.

Reactivity Profile

The compound’s reactivity is governed by its:

  • Thiazole Rings: Susceptible to electrophilic substitution at the 5-position and nucleophilic attack at the 2-position.

  • Cyclobutenone Core: Prone to ring-opening reactions under basic conditions or photochemical [2+2] cycloreversion.

  • Quaternary Ammonium Group: Participates in anion exchange, enabling solubility modulation in polar solvents .

Physicochemical and Pharmacokinetic Properties

Key Parameters

  • Polar Surface Area (PSA): 125.17 Ų, indicating moderate polarity and potential for membrane permeability .

  • LogP: 9.0174, reflecting high lipophilicity and likely poor aqueous solubility .

  • Hydrogen Bonding: One donor (acidic proton) and five acceptors, suggesting limited capacity for intramolecular H-bonding .

ParameterValue
Molecular Weight714.9–714.911 g/mol
PSA125.17 Ų
LogP9.0174
Rotatable Bonds4

These properties pose challenges for drug development, necessitating formulation strategies to enhance bioavailability.

Research Challenges and Future Prospects

Synthesis Optimization

The multi-step synthesis, low yields, and purification difficulties (due to high molecular weight and lipophilicity) hinder large-scale production . Advances in flow chemistry or enzymatic catalysis could address these issues.

Stability Considerations

The cyclobutenone moiety is prone to thermal degradation, necessitating stabilization via substituent engineering or encapsulation.

Target Identification

High-throughput screening and molecular docking studies are needed to elucidate biological targets. Collaboration between academic and industrial labs could accelerate discovery .

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